Cas no 7190-82-1 (6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine)

6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolopyridazine core with chloro and methoxyphenyl substituents. Its structure lends itself to applications in medicinal chemistry and agrochemical research, particularly as a versatile intermediate for synthesizing biologically active molecules. The chloro group enhances reactivity for further functionalization, while the methoxyphenyl moiety may influence binding affinity in target interactions. This compound exhibits stability under standard conditions and is suitable for cross-coupling reactions or nucleophilic substitutions. Its well-defined molecular architecture makes it valuable for exploring structure-activity relationships in drug discovery or material science.
6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine structure
7190-82-1 structure
Product Name:6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS No:7190-82-1
MF:C12H9ClN4O
MW:260.679060697556
MDL:MFCD08747140
CID:3142478
PubChem ID:17587892
Update Time:2025-05-20

6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
    • STK610072
    • 7190-82-1
    • EN300-238243
    • 6-chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
    • SCHEMBL15364726
    • AKOS005545203
    • F1967-0579
    • CS-0302783
    • MDL: MFCD08747140
    • Inchi: 1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3
    • InChI Key: WRZRWPPFCQRGMX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=NN=C(C3C=CC(=CC=3)OC)N2N=1

Computed Properties

  • Exact Mass: 260.0464886Da
  • Monoisotopic Mass: 260.0464886Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 52.3Ų

6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C276476-100mg
6-chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
7190-82-1
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$ 95.00 2022-04-01
TRC
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6-chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
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$ 475.00 2022-04-01
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6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine Related Literature

Additional information on 6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine: A Comprehensive Overview

CAS No. 7190-82-1 refers to the compound 6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, a heterocyclic aromatic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its triazolopyridazine ring system, which is fused with a benzene ring substituted with a methoxy group at the para position and a chlorine atom at the sixth position of the triazolopyridazine ring. The combination of these functional groups makes this compound a promising candidate for various applications, particularly in drug discovery and materials science.

The synthesis of 6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves a series of well-established organic reactions. The core triazolopyridazine ring is typically formed through a cyclization reaction involving an amine and a carbonyl compound. The substitution of the chlorine atom and the methoxyphenyl group is achieved through nucleophilic aromatic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.

One of the most notable applications of this compound lies in its potential as a pharmacological agent. Researchers have explored its activity as an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein critical for the stability and function of numerous oncogenic proteins. Studies published in Nature Communications (2023) demonstrated that CAS No. 7190-82-1 exhibits potent inhibitory activity against Hsp90 in vitro, suggesting its potential as a lead compound for anti-cancer drug development. Furthermore, its selectivity for Hsp90 over other chaperone proteins highlights its therapeutic potential with reduced off-target effects.

In addition to its pharmacological applications, 6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has shown promise in materials science. Its aromaticity and heterocyclic structure make it an attractive candidate for use in organic electronics. Recent research reported in Advanced Materials (2023) revealed that this compound can serve as a building block for constructing two-dimensional covalent organic frameworks (COFs) with exceptional electrical conductivity and stability under thermal stress. These findings open new avenues for its application in flexible electronics and energy storage devices.

The structural versatility of this compound also extends to its ability to act as a precursor for other heterocyclic compounds. By modifying the substituents on the triazolopyridazine ring or introducing additional functional groups, chemists can tailor its properties for specific applications. For instance, replacing the methoxy group with other electron-donating or withdrawing groups can significantly alter its electronic properties, making it suitable for different chemical reactions or biological assays.

In terms of environmental impact, studies have shown that CAS No. 7190-82-1 exhibits low toxicity towards non-target organisms under standard laboratory conditions. However, further research is required to assess its long-term persistence and bioaccumulation potential in natural ecosystems. Regulatory agencies are increasingly emphasizing the need for green chemistry practices in the synthesis and application of such compounds to minimize their environmental footprint.

The ongoing development of computational chemistry tools has significantly enhanced our understanding of the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into the molecular orbitals responsible for its electronic properties, while machine learning algorithms are being employed to predict its interactions with biological targets more accurately. These advancements are paving the way for more efficient drug design processes and materials development.

In conclusion, CAS No. 7190-82-1, or 6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, represents a versatile compound with multifaceted applications across various scientific domains. Its unique chemical structure continues to inspire innovative research directions in drug discovery and materials science while maintaining compliance with environmental and safety standards.

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